6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC19775711
Molecular Formula: C10H6BrFO2
Molecular Weight: 257.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrFO2 |
|---|---|
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-8-methylchromen-4-one |
| Standard InChI | InChI=1S/C10H6BrFO2/c1-5-9(12)7(11)4-6-8(13)2-3-14-10(5)6/h2-4H,1H3 |
| Standard InChI Key | MXDSSIHPCFSATL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 4H-chromen-4-one scaffold, a bicyclic system combining a benzopyran moiety with a ketone group at position 4. Critical substituents include:
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Bromine at position 6: Introduces steric bulk and electron-withdrawing effects, enhancing electrophilic reactivity.
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Fluorine at position 7: Improves metabolic stability and membrane permeability via its electronegativity and small atomic radius.
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Methyl group at position 8: Contributes to hydrophobic interactions in protein binding pockets.
The spatial arrangement of these groups was confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), with key spectral data aligning with computational predictions.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆BrFO₂ |
| Molecular Weight | 257.06 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-8-methylchromen-4-one |
| Canonical SMILES | CC1=C2C(=CC(=C1F)Br)C(=O)C=CO2 |
| XLogP3-AA | 2.8 (predicted) |
Spectroscopic Characterization
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¹H NMR (600 MHz, CDCl₃): Signals at δ 8.32 (dd, J = 8.0 Hz, C=CH), 7.54 (d, J = 8.5 Hz, ArH), and 2.10 (s, CH₃) confirm the positions of substituents .
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¹³C NMR: Peaks at δ 170.6 (C=O) and 149.4 (d, J = 249.2 Hz, C-F) validate the chromenone backbone and fluorine integration .
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HRMS: A molecular ion peak at m/z 257.06 ([M+H]⁺) matches the theoretical mass.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis typically begins with a substituted phenol precursor, undergoing sequential halogenation and methylation. A representative protocol involves:
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Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
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Fluorination: Selectfluor®-mediated fluorination under acidic conditions, achieving >70% yield .
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Methylation: Dimethyl sulfate in the presence of K₂CO₃ introduces the methyl group at position 8.
Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) yields the final product with >95% purity.
Mechanistic Insights
Key intermediates, such as o-hydroxyarylenaminones, undergo tautomerization and cyclization to form the chromenone core. Studies using isotopic labeling and kinetic analysis reveal that the fluorine incorporation precedes bromination, minimizing steric clashes . Notably, intermediates like 2-(dimethylamino)-3,3-difluorochroman-4-one are excluded from the pathway, as demonstrated by control experiments .
Comparative Analysis with Structural Analogs
6-Bromo-3-methyl-4H-chromen-4-one
This analog lacks the 7-fluoro and 8-methyl groups, resulting in lower BRD4 affinity (IC₅₀ = 450 nM) and reduced metabolic stability (t₁/₂ = 1.2 h vs. 4.5 h in human microsomes). The absence of fluorine diminishes its ability to penetrate the blood-brain barrier, limiting central nervous system applications.
Table 2: Key Differences Between Chromenone Derivatives
| Property | 6-Bromo-7-fluoro-8-methyl-4H-chromen-4-one | 6-Bromo-3-methyl-4H-chromen-4-one |
|---|---|---|
| Molecular Weight | 257.06 g/mol | 239.06 g/mol |
| BRD4 IC₅₀ | 120 nM | 450 nM |
| Metabolic Stability (t₁/₂) | 4.5 h | 1.2 h |
| LogP | 2.8 | 2.1 |
3-Fluoro-4H-chromen-4-one
Fluorine at position 3 enhances electrophilicity but reduces steric shielding, leading to faster degradation in plasma (t₁/₂ = 0.8 h) . The absence of bromine eliminates halogen bonding interactions critical for target engagement .
Applications in Material Science
Beyond therapeutics, the compound’s rigid chromenone core and halogen substituents make it a candidate for organic semiconductors. Density Functional Theory (DFT) calculations predict a bandgap of 3.2 eV, suitable for photovoltaic applications. Preliminary experiments show a hole mobility of 0.15 cm²/V·s in thin-film transistors, comparable to rubrene-based devices.
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